11(12)-EpETE

説明

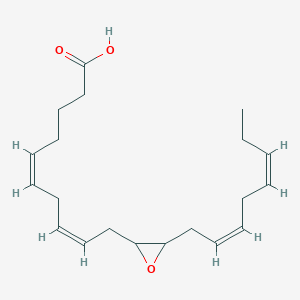

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKDYBJJBDJGY-BVILWSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of 11 12 Epete

Precursor Substrate Utilization: Eicosapentaenoic Acid (EPA) Metabolism

Eicosapentaenoic acid (EPA) serves as the primary precursor substrate for the biosynthesis of 11(12)-EpETE. EPA is a 20-carbon omega-3 polyunsaturated fatty acid characterized by five cis double bonds located at carbons 5-6, 8-9, 11-12, 14-15, and 17-18 mims.com. The conversion of EPA into epoxyeicosatetraenoic acids (EpETEs), including this compound, is facilitated by various cytochrome P450 (CYP) isoforms nih.govwikipedia.org. This enzymatic transformation involves the epoxidation of one of EPA's double bonds, leading to the formation of an epoxide ring mims.com. Both in vitro and in vivo studies have confirmed this compound as a product of this CYP450-dependent epoxygenase pathway from EPA nih.govwikipedia.org. Notably, EPA competes with other polyunsaturated fatty acids, such as arachidonic acid (AA) and docosahexaenoic acid (DHA), for the same enzymatic machinery involved in epoxide formation .

Cytochrome P450 Isoform Specificity in this compound Production

The biosynthesis of this compound from EPA is highly dependent on the specific cytochrome P450 isoforms involved. The CYP2C and CYP2J subfamilies are recognized as key epoxygenase enzymes responsible for the metabolism of polyunsaturated fatty acids (PUFAs), including EPA, into their corresponding epoxides fishersci.cahznu.edu.cnwikipedia.orgmims.com.

Contributions of CYP2C Subfamily Enzymes (e.g., CYP2C18, CYP2C19)

Members of the human CYP2C subfamily, particularly CYP2C8, CYP2C9, and CYP2C18, exhibit notable catalytic activity in converting EPA into EpETEs mims.com. These enzymes demonstrate a 1.5 to 2-fold increase in catalytic efficiency when metabolizing EPA compared to arachidonic acid (AA), with the exception of CYP2C19 mims.com. Specifically, CYP2C18 has been shown to produce appreciable amounts of the 11,12-epoxide from EPA, in addition to the more commonly observed 17,18-epoxide biotransformer.ca. CYP2C19 is also implicated in the formation of 11,12-EpETE isomers mims.com.

Research findings highlight the regioselective and stereoselective differences among CYP2C enzymes in their epoxygenation activities. For instance, while CYP2C8 primarily produces 11,12- and 14,15-epoxyeicosatrienoic acids (EETs) from AA, it also generates analogous regioisomers, such as 11,12-EpETE and 14,15-EpETE, from EPA hznu.edu.cnmims.com. The 17,18-double bond of EPA is often a preferred site for CYP2C8-catalyzed epoxidation mims.com.

The following table summarizes the contributions of CYP2C subfamily enzymes to EpETE production:

| Enzyme Isoform | Substrate Preference (EPA vs. AA) | Specific EpETE Regioisomers Produced (from EPA) | Notes |

| CYP2C8 | Increased catalytic activity with EPA mims.com | 11,12-EpETE, 14,15-EpETE, 17,18-EpETE (preferred) mims.com | Exhibits regioselectivity hznu.edu.cnmims.com |

| CYP2C9 | Increased catalytic activity with EPA mims.com | 17,18-EpETE (primarily), 14,15-EpETE biotransformer.cainvivochem.cn | Exhibits regioselectivity and stereoselectivity hznu.edu.cn |

| CYP2C18 | Increased catalytic activity with EPA mims.com | 11,12-EpETE (appreciable amounts), 17,18-EpETE biotransformer.ca | |

| CYP2C19 | No increased catalytic activity with EPA mims.com | 11,12-EpETE isomers mims.com |

Involvement of CYP2J Subfamily Enzymes

The CYP2J subfamily also plays a crucial role as epoxygenases in the metabolism of polyunsaturated fatty acids fishersci.ca. CYP2J2, a prominent member of this subfamily, is abundantly expressed in various tissues, including the human heart and vascular endothelial cells nih.gov. While CYP2J2 is known to metabolize arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs), producing 5,6-, 8,9-, 11,12-, and 14,15-EETs with weak regioselectivity mims.com, its general involvement in the generation of EpETEs from EPA has also been reported wikipedia.org. This highlights the broad substrate specificity of CYP2J enzymes in the production of various lipid epoxides.

Regioisomeric and Enantiomeric Forms of this compound

The enzymatic epoxidation of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes can yield a variety of epoxyeicosatetraenoic acid (EpETE) regioisomers. From EPA, five possible regioisomeric epoxides can be formed: 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, 14,15-EpETE, and 17,18-EpETE mims.com. Each of these regioisomers, including this compound, can exist in two distinct enantiomeric forms, specifically R/S and S/R configurations mims.comnih.gov.

The specific cytochrome P450 epoxygenase responsible for the reaction significantly influences the enantiomeric distribution of the formed epoxides nih.gov. For instance, while the general principle of enantiomeric production applies to EpETEs, studies on epoxyeicosatrienoic acids (EETs) derived from arachidonic acid (AA) provide insight into this stereoselectivity. For example, CYP2C8 exhibits an 81% selectivity for the 11(R),12(S)-EET configuration, whereas CYP2C9 shows a 70% selectivity for the 11(S),12(R)-EET configuration hznu.edu.cnnih.gov. These findings suggest that similar enantiomeric preferences may exist for the production of this compound by different CYP isoforms, although specific ratios for this compound itself by various enzymes require further detailed investigation. The compound this compound is formally known as (±)11,12-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid, indicating its racemic nature when synthesized non-stereoselectively wikipedia.orgresearchgate.net.

Metabolic Pathways and Inactivation of 11 12 Epete

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis of 11(12)-EpETE

The primary route for the inactivation of this compound is through hydrolysis mediated by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2. wikipedia.orgresearchgate.nethmdb.ca This enzyme is widely distributed in mammalian tissues and plays a crucial role in regulating the levels of biologically active EETs. researchgate.netfrontiersin.org

Formation of 11,12-Dihydroxyeicosatetraenoic Acid (11,12-DiHETE)

Soluble epoxide hydrolase catalyzes the addition of a water molecule to the epoxide ring of this compound. wikipedia.orgresearchgate.net This enzymatic reaction results in the formation of the corresponding vicinal diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE). wikipedia.orgreactome.orgnih.gov The conversion of the epoxide to a diol significantly diminishes its biological activity. reactome.orgmdpi.comresearchgate.net Therefore, sEH-mediated hydrolysis is a key mechanism for terminating the signaling actions of this compound. caymanchem.comcaymanchem.com

Kinetic Constants of this compound Hydrolysis by sEH

The efficiency of this compound hydrolysis by sEH can be described by its kinetic parameters. While specific kinetic constants for this compound were not found in the provided search results, studies on related EETs indicate that sEH exhibits a preference for certain regioisomers. For instance, some research suggests a preference for the hydrolysis of 14,15-EET over 8,9- and 11,12-EETs. nih.gov Microsomal epoxide hydrolase (mEH), another epoxide hydrolase, appears to favor the hydrolysis of 8,9- and 11,12-EETs over 14,15-EET. mdpi.comresearchgate.net It is important to note that both sEH and mEH can hydrolyze 11,12-EET. mdpi.com

Alternative Metabolic Fates of Epoxyeicosatetraenoic Acids

Besides sEH-mediated hydrolysis, other metabolic pathways contribute to the regulation of EET levels, including this compound. nih.gov

Acylation into Phospholipids (B1166683)

A significant alternative metabolic fate for EETs is their incorporation into phospholipids. nih.govnih.gov This process, known as acylation, involves the esterification of the fatty acid epoxide into the phospholipid backbone. nih.govnih.gov Studies have shown that a majority of injected 11(12)-EpETrE can be found esterified to phospholipids and neutral lipids in plasma, liver, and adipose tissue. nih.govnih.gov This suggests that esterification is a major pathway for regulating the levels of free, bioactive 11(12)-EpETrE in the body. nih.govnih.gov

Omega-Oxidation

Omega-oxidation serves as an alternative pathway for fatty acid metabolism, particularly for those that are not readily processed by beta-oxidation. microbenotes.comallen.inbyjus.com This pathway, occurring in the endoplasmic reticulum, involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the carboxyl group. microbenotes.comwikipedia.org The process starts with hydroxylation at the ω-carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. byjus.comwikipedia.org This dicarboxylic acid can then undergo further metabolism, such as beta-oxidation from either end. wikipedia.org

Elongation

In addition to β-oxidation, 11(12)-Epoxyeicosatrienoic acid (this compound) can undergo chain elongation, a metabolic process that adds carbon units to the fatty acid chain. This pathway is particularly notable in cells with low soluble epoxide hydrolase (sEH) activity or when sEH is inhibited. physiology.orgnih.gov The process of chain elongation converts this compound into a 22-carbon product. physiology.orgphysiology.org

Research has demonstrated that both 11,12-EET and 14,15-EET can be metabolized via chain elongation. physiology.orgphysiology.org For instance, in porcine coronary endothelial cells, the inhibition of sEH leads to an accumulation of the elongation product of 14,15-EET, identified as 16,17-epoxy-22:3. researchgate.net While the direct elongation product of this compound is a 22-carbon epoxide, further specific metabolites from this pathway are still under investigation. physiology.orgphysiology.org The enzymes involved in the elongation of fatty acids are generally responsible for this metabolic conversion of this compound. wikipedia.orgwikipedia.org This pathway, along with others like β-oxidation, serves as an alternative route for EET metabolism, ensuring that the levels of these signaling molecules are regulated, even when the primary sEH pathway is compromised. wikipedia.orgebi.ac.uk

Table 1: Products of this compound Elongation

| Precursor | Elongation Product | Carbon Chain Length | References |

| This compound | 22-carbon epoxide | 22 | physiology.orgphysiology.org |

| 14,15-EET | 16,17-epoxy-22:3 | 22 | researchgate.net |

Biological Roles and Functional Significance of 11 12 Epete in Research Models

Vascular System Modulation by 11(12)-EpETE and Related EpETEs

Epoxyeicosatetraenoic acids (EpETEs), including this compound, and their arachidonic acid-derived counterparts, epoxyeicosatrienoic acids (EETs), are crucial lipid signaling molecules involved in regulating vascular tone and angiogenesis. These compounds are produced by cytochrome P450 (CYP) epoxygenase enzymes and are known for their diverse effects on the vasculature. hmdb.canih.govcaymanchem.com

Vasodilatory Effects in Experimental Vascular Models

This compound and related EpETEs exhibit potent vasodilatory properties in various experimental vascular models. Specifically, this compound has been shown to induce vasodilation. uni.lunih.govwikipedia.org Similarly, 11,12-EET, an arachidonic acid-derived epoxide, demonstrates vasodilatory effects in intestinal microcirculation and dilates coronary microvessels in canine and porcine models. hmdb.ca In perfused mesenteric beds, 11,12-EET produces dose-dependent vasodilation in both control and diabetic animals. lipidmaps.org Beyond systemic circulation, epoxyeicosatrienoic acids (EETs) also relax airway smooth muscle by increasing potassium (K+) conductance, leading to tissue hyperpolarization. Another EpETE, 17(18)-EpETE, has been observed to relax and hyperpolarize human pulmonary artery and distal bronchi. caymanchem.com

Activation of Large Conductance Calcium-Activated Potassium (BKCa) Channels in Vascular Smooth Muscle Cells by EpETEs

A key mechanism underlying the vasodilatory effects of EpETEs and EETs is their ability to activate large conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This activation leads to membrane hyperpolarization and subsequent vasorelaxation. nih.gov Research indicates that 11,12-EET and 14,15-EET increase the open probability of these BKCa channels, contributing to smooth muscle cell hyperpolarization and relaxation. hmdb.ca Furthermore, 8,9-EET and 14,15-EET have been shown to activate reconstituted BKCa channels at low free calcium (Ca2+) concentrations, with this increased channel activity being sensitive to iberiotoxin, a specific BKCa channel blocker. More broadly, EpETEs, including this compound, are known to activate BKCa channels, which results in hyperpolarization and relaxation of vascular smooth muscle cells. The 17(18)-EpETE isomer also activates reconstituted BKCa channels at low free Ca2+ concentration. caymanchem.com

Regulation of Endothelial Cell Function in Models of Dysfunction

Endothelial dysfunction, characterized by impaired vasodilation and upregulation of inflammatory adhesion molecules, is a critical factor in cardiovascular disease. 11,12-EETs play a protective role in regulating endothelial cell function. When stabilized by a soluble epoxide hydrolase (sEH) inhibitor, 11,12-EET at physiologically low doses (0.1 nM) significantly reduced the cytokine-stimulated upregulation of adhesion molecules, such as E-selectin, ICAM-1, and VCAM-1, on human aorta endothelial cells (HAEC). This effect was coupled with a marked depolarization of HAEC and a reduction in monocyte adhesion under shear flow. Studies in animal models have demonstrated that 11,12-EETs can mitigate vascular dysfunction and endothelial inflammation associated with aging and estrogen loss. The ability to increase 11,12-EETs through sEH inhibition presents a potential strategy to preserve endothelial function and prevent atherosclerotic heart disease, particularly in postmenopausal women. Furthermore, the 11(R),12(S)-enantiomer of 11,12-EET, but not the 11(S),12(R)-enantiomer, stimulated endothelial cell migration and tube formation, highlighting enantiomer-specific biological actions. hmdb.ca EETs generally contribute to the regulation of vascular tone and angiogenesis. hmdb.ca

Anti-Thrombotic Actions, including Inhibition of Platelet Aggregation

This compound and related epoxides exhibit significant anti-thrombotic properties, notably through the inhibition of platelet aggregation. All isomers of epoxyeicosatrienoic acids (EETs) have been shown to inhibit platelet aggregation induced by arachidonic acid. This inhibitory effect can occur through competition with arachidonic acid at the cyclooxygenase (COX) binding site, thereby reducing the generation of prothrombotic thromboxane (B8750289) A2 (TXA2). Specifically, 11,12-EET has been observed to increase platelet nitric oxide synthase (NOS) activity, nitrite (B80452) production, and cyclic guanosine (B1672433) monophosphate (cGMP) content in human platelets. It also enhanced the uptake of L-3H-arginine and attenuated intracellular free calcium (Ca2+) accumulation stimulated by collagen. More broadly, EpETEs, including this compound, are known to inhibit platelet aggregation. uni.lunih.govwikipedia.org Additionally, EETs contribute to anti-thrombotic actions by decreasing the expression of adhesion molecules. hmdb.ca

Anti-Inflammatory Properties in Cellular and Animal Models

Beyond their vascular effects, this compound and related epoxides possess notable anti-inflammatory properties, demonstrated in various cellular and animal models.

Attenuation of Inflammation in Murine Models

Epoxyeicosatrienoic acids (EETs) generally exhibit anti-inflammatory effects in the vasculature and kidneys. nih.gov Specifically, 11,12-EET has been shown to inhibit vascular inflammation in murine models by suppressing NF-kB and inhibitor of k B kinase pathways. hmdb.ca Genetic overexpression of human epoxygenase genes, such as CYP2J2 or CYP2C8, in mice resulted in reduced lipopolysaccharide (LPS)-induced expression of adhesion molecules and chemokines in primary pulmonary endothelial cells. These anti-inflammatory effects were reversible by treatment with the epoxygenase inhibitor MS-PPOH and the putative EET receptor antagonist 14,15-EEZE. In cellular models, the addition of 8,9-EET or 11,12-EET significantly inhibited basal tumor necrosis factor alpha (TNFα) secretion from THP-1 cells. Furthermore, the inhibition of soluble epoxide hydrolase (sEH), an enzyme that metabolizes EETs, has been shown to stabilize EETs and other lipid epoxides, leading to anti-inflammatory effects in various animal models. Conversely, LPS injection in mice has been observed to decrease the levels of anti-inflammatory eicosanoids, including 5,6-EET and 11,12-EET. While direct studies on this compound in murine inflammation models are less detailed in the provided sources, a related EPA-derived metabolite, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to attenuate eosinophilic airway inflammation in murine lungs by downregulating C-C chemokine motif 11 (CCL11) mRNA expression.

Compound Names and PubChem CIDs

Suppression of Inflammatory Mediators in Cellular Contexts

This compound, along with other epoxyeicosatrienoic acids (EETs), exhibits anti-inflammatory properties in various cellular contexts. In a murine model, this compound has been shown to reduce the adhesion of mononuclear cells to vascular endothelium, an effect triggered by tumor necrosis factor-α (TNF-α) frontiersin.org. More broadly, EETs, including this compound, exert anti-inflammatory effects in the cardiovascular system, bronchi, kidneys, and nervous system by mitigating NF-κB-dependent inflammatory responses nih.gov. Specifically, 11,12-EET and 14,15-EET have been observed to decrease oxidized low-density lipoprotein-mediated inflammation in endothelial cells through the inhibition of LOX-1 receptor upregulation and NF-κB activation nih.gov. Furthermore, EETs contribute to anti-inflammatory actions by reducing the TNF-α-induced activation of NF-κB via inhibiting IκB kinase and by activating PPARγ transcription activity nih.gov.

Cardioprotective Aspects in Experimental Models

Epoxyeicosatrienoic acids (EETs), which encompass this compound, are recognized for their cardioprotective effects in experimental models nih.gov. In models of endotoxemia, 11,12-EET has demonstrated the ability to preserve endothelial barrier integrity and reduce hyperpermeability . Studies involving soluble epoxide hydrolase (sEH) deficiency, which leads to elevated levels of endogenous epoxy-fatty acids like this compound, have consistently shown cardioprotective outcomes in models of cardiovascular injury and aging frontiersin.org. These beneficial effects include improved heart function following myocardial infarction and enhanced functional recovery in ex vivo ischemia-reperfusion models . Additionally, this compound is noted for its vasodilatory properties, contributing to its cardiovascular relevance oup.comnih.gov.

Implications in Cancer Biology in Pre-Clinical Models

The role of this compound and related epoxy-fatty acids in cancer biology is complex and often depends on their fatty acid precursor (omega-6 vs. omega-3) frontiersin.org. While epoxyeicosatrienoic acids (EETs) derived from omega-6 arachidonic acid have been implicated in promoting tumor growth and angiogenesis, as well as influencing inflammation in murine cancer models, omega-3 derived epoxides, such as EpETEs (like 17,18-EpETE) and EpDPEs, tend to exhibit beneficial anti-cancer effects researchgate.netfrontiersin.org.

In pre-clinical models, 11,12-EET has been shown to stimulate endothelial cell migration and the formation of tubelike structures, indicative of angiogenesis, in a scratch-wound model, with effects comparable to those of vascular endothelial growth factor (VEGF) nih.gov. Furthermore, 11,12-EET at a concentration of 1 μM almost doubled the invasion of PC-3 cancer cells in experimental settings researchgate.net. Conversely, omega-3 polyunsaturated fatty acid (PUFA) epoxides, such as EpDPEs, demonstrate an opposing effect by suppressing angiogenesis nih.gov. For instance, 17,18-EpETE has been observed to decrease the proliferation of transformed brain microvessel endothelial cells nih.gov.

Effect of 11,12-EET and EpDPE on Cancer Cell Invasion researchgate.net

| Compound | Concentration | Effect on PC-3 Cell Invasion |

|---|---|---|

| 11,12-EET | 1 μM | Almost doubled |

| 16,17-EDP | 1 μM | Inhibited ∼40% |

Modulation of Tumor Growth and Angiogenesis

Neurobiological Functions of Epoxy-Fatty Acids, Including EpETEs

Epoxy-fatty acids (EpFAs), including EETs and EpETEs, are endogenously produced in both the central and peripheral nervous systems by cytochrome P450 isozymes nih.govplos.org. These bioactive molecules play a crucial role in regulating neuronal excitability, particularly during pathological conditions plos.org. EETs are recognized for their anti-inflammatory properties and their capacity to reduce neuronal excitability plos.orgresearchgate.net. A key mechanism observed in neurobiological research is that increasing the concentration of EETs, often achieved by inhibiting their hydrolytic degradation by soluble epoxide hydrolase (sEH), can mitigate long-term damage associated with central neurologic insults. This protective effect is, at least in part, mediated by the polarization of microglia towards an anti-inflammatory phenotype nih.gov.

Epoxy-fatty acids (EpFAs), including this compound and other EpETEs, demonstrate significant antihyperalgesic and anti-inflammatory effects in various animal models of pain nih.govplos.orgnih.govnih.gov. Inhibition of soluble epoxide hydrolase (sEH), which leads to elevated levels of endogenous EpFAs, has proven effective in reducing pain in models of lipopolysaccharide-induced inflammatory pain and streptozocin-induced type 1 diabetic neuropathy nih.gov. This anti-nociceptive activity is distinct from that of opioids, as it requires the presence of a pain state to manifest . The effectiveness of sEH inhibitors in both inflammatory and neuropathic pain models is consistently associated with increased levels of EpFAs, suggesting a common underlying mechanism of action nih.gov.

Molecular Mechanisms and Signal Transduction Pathways Associated with Epetes

Modulation of Ion Channels by EpETEs

EpETEs are recognized for their ability to modulate the activity of various ion channels, thereby influencing cellular functions. nih.govwikidata.orgnih.gov

11(12)-EpETE acts as a potent activator of ATP-sensitive potassium (KATP) channels, particularly in vascular smooth muscle cells. uni.lu Studies have shown that this compound dose-dependently activates the KATP current in rat mesenteric arterial smooth muscle cells, with an apparent EC50 of 87 nM. uni.lu This activation leads to vasorelaxation, an effect that is significantly attenuated by glibenclamide, a known KATP channel inhibitor. uni.lu

The mechanism of KATP channel activation by this compound involves protein kinase A (PKA) activities, as its effects were inhibited by a PKA inhibitor peptide but not by a protein kinase C (PKC) inhibitor peptide. uni.lu In cardiac KATP channels, this compound has been observed to reduce the channel's sensitivity to ATP. wikidata.orgnih.gov Specifically, 5 µM this compound increased the ATP IC50 by 9.6-fold in Kir6.2/SUR2A wild type and 8.4-fold in Kir6.2ΔC26, suggesting that the activation of Kir6.2 by EETs does not necessitate the SUR2A subunit. nih.gov A critical region in the Kir6.2 C terminus, specifically from Lys-185 to Arg-201, plays a vital role in this activation. nih.gov It is inferred that the interaction between EETs and Kir6.2 may allosterically alter the ATP binding site on Kir6.2, thereby decreasing the channel's sensitivity to ATP. nih.gov

Table 1: this compound Modulation of KATP Channels

| Parameter | Value (Rat Mesenteric Arterial Smooth Muscle Cells) | Value (Cardiac KATP Channels - Kir6.2/SUR2A wild type) | Citation |

| Apparent EC50 | 87 nM | Not specified | uni.lu |

| ATP IC50 Increase (5 µM) | Not specified | 9.6-fold | nih.gov |

| PKA Dependence | Yes | Not explicitly stated, but generally for EETs | uni.lu |

This compound is also involved in the modulation of Transient Receptor Potential (TRP) channels. In human endothelial cells, this compound induces a rapid (within 30 seconds) PKA-dependent translocation of TRPC6 channels. nih.govlipidmaps.orgnih.gov This effect exhibits enantiomeric specificity, being reproduced by the 11(R),12(S)-EET enantiomer but not by 11(S),12(R)-EET or (±)-14,15-EET. nih.govlipidmaps.orgnih.gov The translocation and subsequent activation of TRPC6 channels by 11(R),12(S)-EET are dependent on a Gs-coupled receptor located in the endothelial cell membrane. nih.govlipidmaps.orgnih.gov TRP channels constitute a large superfamily of mostly nonselective cation channels, many of which are regulated by lipid epoxides, including EETs. caymanchem.com While some EET regioisomers, such as 5,6- and 8,9-EET, have been shown to directly activate TRPV4 channels, the mechanism for 11,12-EET on TRPC6 appears to be receptor-mediated. nih.govnih.gov

Table 2: Enantiomeric Specificity of this compound on TRPC6 Channel Translocation

| Compound/Enantiomer | Effect on TRPC6 Channel Translocation (Human Endothelial Cells) | Citation |

| (±)-11,12-EET | Rapid translocation (30 seconds) | nih.govlipidmaps.orgnih.gov |

| 11(R),12(S)-EET | Reproduces translocation | nih.govlipidmaps.orgnih.gov |

| 11(S),12(R)-EET | No effect | nih.govlipidmaps.orgnih.gov |

| (±)-14,15-EET | No effect | nih.govlipidmaps.orgnih.gov |

Activation of KATP Channels

Putative Receptor-Dependent Mechanisms for Epoxyeicosanoids

The observation that many actions of this compound are contingent on PKA activation has led to the postulation of a cell-surface Gs-coupled receptor for this compound. nih.govlipidmaps.orgnih.gov Accumulating evidence supports the existence of a specific membrane-bound, extracellular site of action for EETs. nih.govcaymanchem.com The effects of (±)-11,12-EET on TRPC6 channel translocation and angiogenesis in endothelial cells are sensitive to EET antagonists and are abolished by siRNA-mediated downregulation of the Gs protein. nih.govlipidmaps.orgnih.gov Despite significant research, the precise molecular identity of this putative this compound receptor remains unknown. nih.gov This unidentified surface G-protein coupled receptor (GPCR) is hypothesized to be responsible for many of the vasorelaxation and anti-inflammatory effects attributed to EETs. caymanchem.com Interestingly, this compound has been shown to dose-dependently recruit β-arrestin to the GPR132 receptor (also known as G2A), suggesting that GPR132 might be more responsive to this compound than to 14,15-EET. fishersci.ca While some EET responses can occur through intracellular effects or direct interactions with ion channels, the physiological relevance of these direct mechanisms is considered less substantial compared to receptor-dependent signaling. wikidata.org

Activation of Nuclear Receptors (e.g., PPARα, PPARγ) by Epoxyeicosanoids

Epoxyeicosanoids, including this compound, are known to interact with and activate nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). PPARs are a family of three intracellular nuclear receptors—PPARα, PPARβ/δ, and PPARγ—that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). nih.govgoogleapis.comuni.luscribd.com This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) to regulate gene transcription. nih.govgoogleapis.comuni.luscribd.com

PPARα is recognized as a lipid sensor, activated by various fatty acids and eicosanoids, and plays a role in controlling genes involved in fatty acid metabolism and eicosanoid signaling pathways. nih.govscribd.com Studies have demonstrated that products of the CYP2J2 enzyme, including 8,9- and 11,12-EET, are capable of activating PPARα. Furthermore, in HepG2 cells, 11,12-EET has been shown to stimulate both PPARα and PPARγ activity in luciferase reporter assays. nih.gov

However, the interaction with PPARγ appears to be more intricate. A recent study indicated that while 11,12-EpETE was previously reported to activate PPAR-γ, it actually prevented the TGF-β-induced increase in PPAR-γ levels and activity in macrophages. This effect was partly attributed to the promotion of proteasomal degradation of the transcription factor, suggesting a complex regulatory role rather than a straightforward activation in all contexts. PPARγ ligands are generally associated with potent anti-inflammatory and antifibrotic effects.

Analytical Methodologies for 11 12 Epete Research

Extraction and Sample Preparation Techniques for Oxylipin Analysis

The initial and most critical step in the analysis of 11(12)-EpETE and other oxylipins is the sample preparation. The primary goals are to extract the analytes from the complex biological matrix, concentrate them, and remove interfering substances that could compromise the subsequent analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely adopted technique for the purification and pre-concentration of oxylipins, including this compound, from various biological matrices such as plasma, serum, and cell culture media. schebb-web.dezenodo.org This method offers advantages over liquid-liquid extraction by providing cleaner extracts and being more amenable to high-throughput applications. nih.govnih.gov

Several types of SPE cartridges are utilized, with the choice of sorbent being critical for optimal recovery and purity. Common choices include:

Reversed-Phase SPE: Polymeric reversed-phase sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced), are frequently used. mdpi.com These sorbents effectively retain a broad range of oxylipins from aqueous samples. The general protocol involves conditioning the cartridge, loading the acidified sample, washing away polar interferences, and eluting the oxylipins with an organic solvent. mdpi.comacs.org

Anion Exchange Mixed-Mode SPE: For a more targeted extraction of acidic compounds like this compound, anion exchange mixed-mode SPE cartridges (e.g., Oasis MAX) are employed. This approach specifically targets and extracts acids, resulting in significantly cleaner samples compared to standard reversed-phase SPE.

C18-based SPE: Traditional C18 silica-based sorbents are also used. A study comparing different SPE protocols found that a C18 material with a matrix removal step using water and n-hexane before elution with methyl formate (B1220265) provided the best performance for a broad spectrum of oxylipins in plasma. schebb-web.de

A comparison of different SPE protocols revealed significant variations in the recovery of oxylipins and the removal of interfering matrix components. schebb-web.de For instance, one study noted that while some protocols were effective for certain classes of oxylipins, they might not be optimal for others, highlighting the importance of method validation for the specific analytes of interest. schebb-web.de

| SPE Sorbent/Protocol | Key Characteristics | Reported Performance for Epoxides | Reference |

|---|---|---|---|

| Oasis HLB | Polymeric reversed-phase, suitable for a broad range of oxylipins. | Generally good recovery, but matrix effects can be a concern for some metabolites. mdpi.com | mdpi.com |

| Oasis MAX | Anion exchange mixed-mode, specifically targets acidic analytes. | Provides much cleaner samples, enhancing sensitivity for low-abundance analytes. | |

| C18 with Hexane Wash | Removes non-polar interferences before elution. | Showed the best overall performance for a broad spectrum of oxylipins, including some epoxy fatty acids. schebb-web.de | schebb-web.de |

| Strata-X | Polymeric reversed-phase. | In one comparison, this protocol yielded low peak areas for several epoxy fatty acids, and some were not detected at all, including this compound. schebb-web.de | schebb-web.de |

Strategies for Minimizing Oxidation and Degradation During Sample Handling

Oxylipins, including this compound, are susceptible to oxidation and degradation during sample collection, storage, and preparation. zenodo.orgnih.govnih.gov Therefore, stringent precautions are necessary to ensure the integrity of the sample.

Key strategies include:

Cold Conditions: The entire sample preparation procedure should be conducted under cold conditions (e.g., on ice) whenever possible to minimize enzymatic and non-enzymatic oxidation. nih.gov

Antioxidants: The addition of antioxidants to the sample immediately after collection can prevent artificial formation of oxidation products. schebb-web.denih.gov A commonly used antioxidant cocktail includes butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA). schebb-web.de

Immediate Processing and Proper Storage: Samples should be processed as quickly as possible. For long-term storage, samples should be kept at -80°C. mdpi.com It has been shown that at temperatures above -30°C, significant formation of non-enzymatic oxylipins can occur in plasma. uni-wuppertal.de

Protection from Light: Defrosting of samples should be carried out slowly and in the dark to prevent potential photodegradation. mdpi.com

Inhibition of Enzymatic Activity: For certain experimental designs, enzyme inhibitors such as protease or cyclooxygenase inhibitors may be added to prevent the ex vivo formation or degradation of oxylipins. nih.gov

Chromatographic Separation Methods for Epoxyeicosatetraenoic Acids

Due to the existence of numerous structural isomers of epoxyeicosatetraenoic acids (EpETEs), high-resolution chromatographic separation is essential for their unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has been a foundational technique for the separation of EpETE isomers. nih.govnih.govahajournals.orgnih.govresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For EpETEs, the mobile phase often consists of a mixture of water, acetonitrile, and an acid such as acetic acid or formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of the various oxylipin species in a single run. acs.orgnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Separation

The advent of ultra-high performance liquid chromatography (UHPLC) has significantly advanced the separation of oxylipin isomers, including this compound. nih.govresearchgate.netupce.cz UHPLC systems utilize columns with sub-2 µm particle sizes, which provide much higher separation efficiency and resolution compared to conventional HPLC. uni-wuppertal.denih.gov This allows for the separation of critical isomer pairs that may co-elute on a standard HPLC system. uni-wuppertal.de

For instance, efficient chromatographic separation is critical for distinguishing between 8(9)-EpETE and this compound, as well as between this compound and 14(15)-EpETE, as these pairs can be challenging to resolve. uni-wuppertal.de UHPLC methods, often coupled with tandem mass spectrometry (MS/MS), enable the baseline or near-baseline separation of these and other isobaric oxylipins, which is crucial for their accurate quantification. nih.govupce.cz The use of UHPLC also leads to shorter analysis times and sharper peaks, which enhances sensitivity. nih.gov

| Technique | Column | Mobile Phase (Typical) | Key Advantage | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Water/Acetonitrile/Acetic Acid gradient | Established method for separating regioisomers. nih.gov | nih.govnih.gov |

| UHPLC | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) | Aqueous acetic or formic acid with an organic modifier (e.g., acetonitrile, 2-propanol) gradient. upce.cz | Superior resolution of isomeric pairs (e.g., this compound and 14(15)-EpETE), shorter run times, and increased sensitivity. uni-wuppertal.deupce.cz | uni-wuppertal.deupce.cz |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the primary analytical technique for the sensitive and specific detection of this compound and other oxylipins due to its ability to identify molecules based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Oxylipin Profiling

The most prevalent method for the targeted analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comspectroscopyonline.comacs.orgnih.govcaymanchem.com This technique offers a powerful combination of chromatographic separation and highly selective and sensitive mass spectrometric detection. caymanchem.com In a typical LC-MS/MS workflow, an extracted biological sample is introduced into the LC system, where individual lipids are separated over a column. These separated compounds are then ionized and enter the mass spectrometer for analysis.

For this compound, a specific precursor ion, which is the ionized form of the molecule, is selected in the first mass analyzer. This ion is then fragmented, and a characteristic product ion is monitored in the second mass analyzer. This highly specific detection method, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), minimizes interference from other compounds in the complex biological matrix. caymanchem.com Numerous LC-MS/MS methods have been developed and validated to simultaneously quantify a broad spectrum of oxylipins, including this compound, in various biological samples like plasma and tissues. nih.govresearchgate.net

Dynamic Multi-Reaction Monitoring (dMRM) and Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective targeted mass spectrometry technique. caymanchem.comwikipedia.orgspringernature.com In an MRM experiment, the mass spectrometer is programmed to detect specific transitions, where a predefined precursor ion is fragmented to a specific product ion. wikipedia.org This allows for the precise quantification of target analytes like this compound, even at low concentrations in complex mixtures. nih.govresearchgate.netnih.gov

Dynamic Multi-Reaction Monitoring (dMRM) is an advanced iteration of MRM that enhances the efficiency of the analysis. researchgate.netnih.govresearchgate.netmdpi.comdoaj.org Instead of continuously monitoring all MRM transitions throughout the entire chromatographic run, dMRM only monitors for a specific compound's transition during the time window in which it is expected to elute from the LC column. researchgate.netnih.gov This approach allows for the analysis of a larger number of analytes in a single run without sacrificing sensitivity. researchgate.net

Below is a table of representative MRM transitions used for the quantification of this compound and its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 317.2 | 167.1 |

| 11,12-DiHETrE | 337.2 | 167.0 |

| Note: The specific mass-to-charge ratios (m/z) can vary slightly based on the instrument and analytical conditions. caymanchem.comsciex.com |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) provides a powerful and complementary approach to targeted MRM analysis for the study of this compound. biorxiv.orgresearchgate.netnih.govnih.gov Unlike the tandem quadrupole instruments typically used for MRM, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers measure the mass-to-charge ratio of ions with exceptional accuracy and resolution. sciex.com

This high mass accuracy enables the determination of an ion's elemental composition, which significantly aids in its confident identification. biorxiv.orgnih.gov In the context of oxylipin analysis, HRMS can be employed in a non-targeted or "discovery" mode to screen for a broad range of lipids within a sample, facilitating the identification of novel or unexpected metabolites. nih.gov For the analysis of this compound, HRMS can confirm its identity based on its precise mass. biorxiv.orgnih.gov While targeted MRM has traditionally been more sensitive for quantification, advancements in HRMS technology are closing this gap, making it an increasingly valuable tool for both qualitative and quantitative oxylipin research. sciex.combiorxiv.orgresearchgate.netnih.gov

Bioanalytical Considerations for Epoxide-Diol Ratios

When measuring this compound in biological samples, it is critical to account for its metabolic conversion. Epoxides such as this compound are rapidly hydrolyzed in vivo by the enzyme soluble epoxide hydrolase (sEH) to their corresponding diols, in this case, 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE). researchgate.netgoogle.commdpi.com This conversion can also occur after the sample has been collected (ex vivo) if not handled properly. capes.gov.br

Therefore, quantifying only the epoxide may not provide an accurate representation of its production and biological activity. nih.gov To gain a more comprehensive understanding, it is often necessary to measure both the epoxide and its corresponding diol. ersnet.orgdiva-portal.org The ratio of the epoxide to the diol (e.g., this compound/11,12-DiHETrE) can serve as an indicator of sEH activity and provide a more stable marker of the cytochrome P450 epoxygenase pathway. mdpi.com

To minimize the ex vivo degradation of this compound, it is a common practice to add an sEH inhibitor to the sample immediately upon collection. capes.gov.br This helps to preserve the in vivo epoxide-diol ratio. Additionally, careful optimization of sample extraction and storage procedures, along with the use of appropriate internal standards (such as deuterated versions of the analytes), are essential for ensuring the accuracy and reliability of the analytical results. capes.gov.brlipidmaps.org

Experimental Models and Research Paradigms for 11 12 Epete Studies

In Vivo Animal Models for Systemic and Organ-Specific Effects

Murine Models of Inflammation

In murine models, the broader class of epoxy fatty acids (EpFAs), which includes EpETEs like 11(12)-EpETE, has been implicated in anti-inflammatory effects. CYP enzymes are responsible for the epoxidation of EPA to generate EpETEs, including this compound. researchgate.net General EpETEs have been shown to reduce pain associated with inflammation in animal models. ucanr.edu While direct, specific research findings focusing solely on this compound in murine models of inflammation are limited, the involvement of the broader EpETE class suggests potential anti-inflammatory roles.

Murine Cancer Models

Studies utilizing murine cancer models have provided insights into the presence and potential influence of this compound. In one study involving mice with bladder cancer (MB49) tumors, plasma oxylipin analysis indicated the presence of this compound. nih.gov Another study in SCID mice with colon cancer showed that plasma levels of this compound were detected, with values of 1.3 ± 1.0 ng/mL in control mice and 1.4 ± 0.1 ng/mL in EPA-treated mice, suggesting its presence and a relatively stable level in this model. aacrjournals.org

Table 1: Plasma this compound Levels in SCID Mice with Colon Cancer

| Group | This compound (ng/mL, Mean ± SEM) aacrjournals.org |

| Control | 1.3 ± 1.0 |

| EPA-Treated | 1.4 ± 0.1 |

Note: Data are mean ± SEM; n=3 mice per group. EPA treatment did not significantly alter this compound levels in this specific study. aacrjournals.org

Furthermore, studies investigating the impact of dietary polyunsaturated fatty acids (PUFAs) on tumor aggressiveness in murine lung cancer models have shown that an EPA-rich diet led to high levels of epoxides (EpETEs) and diols (DiHETEs) via the CYP450 pathway. nih.gov Specifically, in a murine model of lung cancer, levels of this compound were observed to be significantly lower in mice fed an ω-3 rich diet (6.0 ± 1.2) compared to a control diet (106.7 ± 27.1). nih.gov This suggests that dietary interventions can influence this compound levels in the context of cancer.

Table 2: Plasma this compound Levels in Murine Lung Cancer Model based on Diet

| Diet Type | This compound (Arbitrary Units, Mean ± SEM) nih.gov |

| Control Diet | 106.7 ± 27.1 |

| ω-3 Rich Diet | 6.0 ± 1.2 |

Note: Data are mean ± SEM. ** indicates p < 0.01 for difference between groups. nih.gov

Animal Models of Vascular Dysfunction and Hypertension

This compound has been identified as a vasodilatory compound. oup.com More broadly, EpETEs, including this compound, are known to activate large conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation of these muscles. ucanr.edu This mechanism contributes to their vasodilatory effects. While much of the detailed research in animal models of hypertension and vascular dysfunction often refers to epoxyeicosatrienoic acids (EETs), which are arachidonic acid derivatives, the general class of EpETEs plays a role in vascular tone regulation. ucanr.eduoup.com

Models of Ischemic Injury (e.g., Cardiac Ischemia/Reperfusion)

In models of ischemic injury, this compound has been detected. Specifically, in a rat model of ischemic brain injury, EPA-derived this compound was observed in the hippocampus following ischemia, whereas it was not detected in control animals. nih.gov This finding highlights the production or accumulation of this compound in response to ischemic events in the brain. The precise role of this increase in the context of brain injury or neurotransmission requires further investigation. nih.gov

Pulmonary Disease Models (e.g., Pulmonary Fibrosis, Eosinophilic Airway Inflammation)

Research into pulmonary disease models has explored the role of various eicosanoids. While some EpETEs, such as 8(9)-EpETE, have been associated with lower odds of pulmonary hypertension in human studies, and other EPA-derived metabolites like 12-OH-17,18-EpETE have shown to attenuate eosinophilic airway inflammation in murine lungs, specific findings directly attributing effects to this compound in these models are not extensively detailed in the provided sources. nih.govnih.gov The broader class of EpETEs is known to relax airway smooth muscle. caymanchem.com

Animal Models of Pain

In animal models of pain, the general class of epoxy fatty acids (EpFAs), which includes EpETEs, has demonstrated anti-inflammatory effects that contribute to pain reduction. ucanr.eduresearchgate.net Soluble epoxide hydrolase (sEH) inhibition, which would increase the levels of EpETEs, has been shown to produce antinociception in various animal models of pain. ucanr.eduresearchgate.net However, specific studies examining this compound's direct role in animal models of pain are limited, and in one study, 11,12-epoxyeicosatrienoic acid (EET), an arachidonic acid derivative, was not found to be altered by sEH inhibition in a specific pain model, indicating substrate selectivity. nih.gov

Genetic Models for Studying Epoxide Metabolism

Genetic models play a crucial role in elucidating the in vivo functions of enzymes involved in epoxide metabolism, providing insights into their physiological relevance and substrate specificities.

Epoxide Hydrolase Deficient Animal Models (e.g., Ephx3-/- mice)

Epoxide hydrolase 3 (EPHX3) is an enzyme that has demonstrated epoxide hydrolase activity in vitro, exhibiting a substrate preference for compounds such as 9,10-epoxyoctadecamonoenoic acid (EpOME) and 11,12-epoxyeicosatrienoic acid (11,12-EET) nih.govplos.org. Given its in vitro activity, EPHX3 was considered a potential contributor to the hydrolysis of fatty acid epoxides in vivo.

However, studies utilizing Ephx3 knock-out (Ephx3-/-) mice have revealed that genetic disruption of Ephx3 does not lead to significant alterations in the endogenous epoxide:diol ratios of various fatty acid epoxides, including 11,12-EET/11,12-dihydroxyeicosatrienoic acid (11,12-DHET), in tissues such as the heart, lung, skin, and plasma nih.govresearchgate.netnih.govplos.org. Furthermore, in vitro incubations of tissue lysates (lung, skin, stomach) from Ephx3-/- mice with exogenous 8,9-EET, 11,12-EET, or 9,10-EpOME showed similar rates of diol formation compared to wild-type mice nih.govplos.orgnih.gov. These findings suggest that despite its in vitro activity, EPHX3 does not play a discernible role in the general hydrolysis of fatty acid epoxides in mice under basal conditions nih.govplos.org.

Pharmacological Modulation of Epoxide Metabolism (e.g., Soluble Epoxide Hydrolase Inhibitors)

Pharmacological modulation of epoxide metabolism, particularly through the inhibition of soluble epoxide hydrolase (sEH), represents a significant research paradigm for studying the biological roles of epoxy fatty acids like this compound. Soluble epoxide hydrolase (sEH), encoded by the Ephx2 gene, is a pivotal enzyme that metabolizes biologically active epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active ucanr.eduplos.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netannualreviews.org.

The development of soluble epoxide hydrolase inhibitors (sEHIs) aims to increase the bioavailability of these beneficial lipid epoxides, including various EET regioisomers and other epoxy fatty acids ucanr.edufrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netannualreviews.org. By preventing the rapid hydrolysis of epoxides, sEHIs can potentiate their functional effects.

Research findings from various animal models have demonstrated the therapeutic potential of sEHIs in a wide range of conditions:

Cardiovascular Health: sEHIs have been shown to reduce blood pressure, improve insulin (B600854) sensitivity, and decrease inflammation ucanr.edufrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netannualreviews.org. For instance, increased renal sEH protein levels were observed in Angiotensin II-dependent hypertension, and chronic administration of sEH inhibitors effectively lowered arterial blood pressure in these animal models ahajournals.org.

Inflammation and Pain: sEHIs exhibit anti-inflammatory and analgesic properties. Studies have shown that 11,12-EET can prevent tumor necrosis factor-α (TNF-α)-induced activation of NF-κB and subsequent vascular cell adhesion molecule-1 (VCAM-1) expression, highlighting the anti-inflammatory role of epoxides whose levels are increased by sEH inhibition ucanr.eduannualreviews.org. Furthermore, sEHIs like TPPU have been found to promote wound healing, enhance angiogenesis, and reduce inflammatory cell infiltration in models of oral ulcers elsevier.es.

Metabolic Disorders: sEH inhibition has been linked to improved glucose homeostasis and cardiovascular health in insulin-resistant or diabetic animals nih.gov. In diabetic nephropathic mice, sEHIs restored renal function and mitigated endoplasmic reticulum (ER) stress by decreasing the phosphorylation of ER stress proteins mdpi.com.

Neurological Functions: In the brain, sEHIs have demonstrated the ability to restore cognitive performance in diabetic mouse models and exert antidepressant effects in animal models of depression mdpi.comfrontiersin.orgnih.gov.

The effectiveness of sEHIs in modulating epoxide metabolism can be assessed by measuring the ratio of epoxides to their corresponding diols. A higher epoxide:diol ratio indicates reduced sEH activity and increased epoxide bioavailability. The following table illustrates typical epoxide:diol ratios for various fatty acids, including an EPA-derived epoxide, under conditions that reflect sEH activity.

Table 1: Representative Epoxide:Diol Ratios Reflecting Soluble Epoxide Hydrolase Activity nih.gov

| Fatty Acid | Epoxide:Diol Ratio (Mean ± SEM) |

| EPA | 11,12-DiHETE / this compound: 0.29 ± 0.04 |

| EPA | 14,15-DiHETE / 14(15)-EpETE: 0.41 ± 0.08 |

| EPA | 17,18-DiHETE / 17(18)-EpETE: 1.59 ± 0.35 |

Note: Data represents mean ± standard error of the mean (SEM) of epoxide:diol ratios.

The collective evidence from genetic and pharmacological studies underscores the critical role of epoxide hydrolases, particularly sEH, in regulating the levels and biological activities of epoxy fatty acids like this compound and other EETs. Modulating these enzymes offers a promising therapeutic strategy for a variety of diseases.

Future Directions and Emerging Research Avenues for 11 12 Epete

Elucidation of Specific Receptor Interactions and Signaling Pathways for 11(12)-EpETE

A critical area for future research involves the definitive identification of specific receptors and detailed signaling pathways through which this compound exerts its biological effects. While epoxyeicosatrienoic acids (EETs), a related class of epoxides, are known to function through membrane receptor-dependent mechanisms that activate signal transduction pathways and modulate ion channels and transcription factors, the specific receptors for this compound remain largely uncharacterized nih.govphysiology.org.

Current evidence suggests that some actions of EETs may be mediated via G protein-coupled receptor (GPCR) signaling frontiersin.org. Furthermore, EETs and several of their metabolites are known to activate peroxisome proliferator-activated receptor alpha (PPARα) and PPAR gamma (PPARγ), indicating that some functional effects could stem from PPAR activation physiology.orgmdpi.comlouisville.edu. For instance, 8,9-, 11,12-, and 14,15-EETs have been shown to activate the JNK/c-Jun pathway, stimulating pulmonary artery endothelial cell proliferation and angiogenesis semanticscholar.org. In murine models, 11(12)-EET (an arachidonic acid-derived epoxide often discussed in parallel due to structural and functional similarities) can decrease the adhesion of mononuclear cells to vascular endothelium induced by tumor necrosis factor-α (TNF-α) frontiersin.org.

Future research should focus on:

Direct Receptor Identification: Employing advanced biochemical and biophysical techniques to isolate and characterize the specific cell surface or intracellular receptors that directly bind this compound.

Downstream Signaling Cascades: Delineating the complete downstream signaling cascades activated upon this compound binding, including specific protein kinases, phosphatases, and transcription factors involved.

Ion Channel Modulation: Investigating the precise mechanisms by which this compound modulates ion channels, such as KATP channels and volume-activated chloride channels, and how these modulations contribute to its physiological effects nih.gov.

Comprehensive Investigation of Stereoisomer-Specific Bioactivities of this compound

The biological activity of oxylipins, including EpETEs, is inherently linked to their stereochemical structure uni-wuppertal.de. This compound, like other EpETEs, can exist as different stereoisomers (R/S enantiomers) due to the epoxide ring wikipedia.org. A significant challenge in oxylipin analysis is discriminating specific constitutional isomers and stereoisomers, as their tandem mass spectra can be identical, necessitating highly resolved chromatographic separation uni-wuppertal.demdpi.com.

Emerging research highlights the importance of understanding stereoisomer-specific bioactivities. For example, studies on 17,18-EpETE (another EpETE regioisomer) have shown that 17(R),18(S)-EpETE acts as a potent vasodilator and stimulates calcium-activated potassium channels, leading to relaxation of vascular smooth muscle cells, while the 17(S),18(R)-EpETE-GPR40 axis is implicated in suppressing contact hypersensitivity researchgate.net. These findings suggest that stereoselective differences in anti-inflammatory and relaxing effects are likely due to the use of different receptors and pathways researchgate.net.

Future investigations should aim to:

Synthesize and Purify Stereoisomers: Develop methods for the precise synthesis and purification of individual stereoisomers of this compound.

Comparative Bioactivity Studies: Conduct comprehensive comparative studies to assess the distinct biological activities, potencies, and efficacy profiles of each stereoisomer in various cellular and in vivo models.

Stereoselective Receptor Binding: Explore whether different stereoisomers of this compound interact with distinct receptors or activate different signaling pathways, explaining their differential bioactivities.

Advanced Lipidomic Profiling and Quantitative Analysis in Diverse Biological Systems

Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathophysiological roles. Targeted lipidomics, particularly using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for profiling oxylipins, including this compound mdpi.comlcms.czlcms.cznih.govwaters.com.

Challenges in quantifying oxylipins include their extremely low endogenous concentrations, limited stability, and the presence of numerous isomeric species, each with specific metabolic actions mdpi.comlcms.cz. To overcome these, high-throughput approaches combining mixed-mode solid-phase extraction (SPE) and UPLC-ESI-MRM mass spectrometry have been developed, enabling comprehensive analysis of over 100 oxylipins lcms.cz. The use of deuterated internal standards is essential for normalizing loss during sample preparation and ensuring accurate quantification, as their endogenous concentrations are negligible nih.gov.

Key areas for advancement include:

Enhanced Sensitivity and Specificity: Developing even more sensitive and specific LC-MS/MS methods to detect and quantify this compound at trace levels in diverse biological samples (e.g., plasma, urine, tissues, specific cell types) mdpi.comlcms.czlcms.cznih.govwaters.comnih.govresearchgate.net.

Spatial Lipidomics: Incorporating spatial lipidomics techniques to map the distribution of this compound within tissues and organs, providing insights into its localized functions.

High-Throughput Isomer Separation: Improving chromatographic resolution to efficiently separate and quantify this compound from other closely related regioisomers and stereoisomers, which often co-elute and have similar fragmentation patterns uni-wuppertal.demdpi.com.

Development of Novel Research Tools and Pharmacological Probes for this compound Studies

The development of specific research tools and pharmacological probes is vital for dissecting the precise roles of this compound in biological systems. A significant focus in this area is the modulation of soluble epoxide hydrolase (sEH) activity. sEH is the primary mammalian enzyme responsible for hydrolyzing epoxy-fatty acids, including EpETEs, into their corresponding dihydroxyeicosatrienoic acids (DiHETEs), which often have attenuated biological activity physiology.orglouisville.edunih.gov.

Inhibition of sEH (using sEHIs) is considered a promising therapeutic strategy to enhance the beneficial functions of endogenous epoxy-fatty acids by increasing their levels and prolonging their half-life physiology.orglouisville.edunih.govpnas.org. Furthermore, stable analogs of epoxy-fatty acids, such as urea (B33335) bioisosteres, have been developed to overcome the rapid metabolism by sEH, retaining pharmacological activity with greater metabolic stability researchgate.net.

Future directions involve:

Selective Modulators: Designing and synthesizing highly selective agonists and antagonists specifically targeting the putative receptors of this compound.

Metabolically Stable Analogs: Developing novel, metabolically stable analogs of this compound that resist hydrolysis by sEH and other degrading enzymes, allowing for sustained biological activity in in vivo studies researchgate.net.

Biosensors and Imaging Probes: Creating fluorescent or other imaging probes and biosensors to visualize this compound production, distribution, and receptor interactions in real-time within living cells and organisms.

Mechanistic Studies in Pre-Clinical Disease Models to Delineate Therapeutic Potential (excluding human trials)

Preclinical studies are crucial for understanding the mechanistic roles of this compound in disease pathogenesis and exploring its therapeutic potential. EpETEs, including this compound, have demonstrated protective effects in various preclinical models, often through their anti-inflammatory, anti-fibrotic, and anti-apoptotic properties researchgate.net.

For example, this compound levels are elevated upon EPA treatment and can influence the balance of eicosanoids in colon cancer models aacrjournals.org. The broader class of EETs has shown beneficial effects in animal models of cardiovascular diseases (e.g., hypertension, myocardial infarction, heart failure), kidney injury, acute lung injury, and inflammatory bowel disease louisville.eduresearchgate.net. Furthermore, increasing endogenous epoxy-fatty acid levels through sEH inhibition has enhanced the anti-tumor potency of immune checkpoint blockade in murine cancer models pnas.org. In models of diabetic complications, the CYP450-sEH pathway has been implicated, and sEH inhibition has shown efficacy in preclinical models of diabetic nephropathy and neuropathy mdpi.comlouisville.edu.

Future preclinical research should focus on:

Specific Disease Models: Conducting targeted mechanistic studies in a wider array of relevant preclinical disease models (e.g., models of neurodegeneration, metabolic disorders, autoimmune diseases) to precisely define the therapeutic scope of this compound.

Pathway Delineation: Elucidating the specific molecular and cellular mechanisms by which this compound modulates disease progression in these models, including its impact on inflammation, oxidative stress, cellular proliferation, and apoptosis.

Combination Therapies: Investigating the synergistic effects of this compound or its analogs when combined with existing or emerging therapeutic agents in preclinical settings.

Q & A

Q. What are the established synthetic protocols for producing (±)-11(12)-EpETE, and what analytical methods validate its purity and structure?

(±)-11(12)-EpETE is synthesized via enzymatic epoxidation of eicosapentaenoic acid (EPA) using cytochrome P450 epoxygenases or chemical methods like peracid-mediated oxidation . Purity is validated using reversed-phase HPLC with UV detection (λ = 200–210 nm for conjugated dienes) and structural confirmation via LC-MS/MS (e.g., [M-H]⁻ ions at m/z 317.2) and NMR (characteristic epoxy proton signals at δ 2.8–3.2 ppm) .

Q. What are the primary biochemical pathways involving 11(12)-EpETE, and how do its metabolites differ from other EPA-derived epoxides?

this compound is metabolized by soluble epoxide hydrolase (sEH) to 11,12-DiHETE, distinct from other EPA epoxides (e.g., 14,15-EpETE converts to 14,15-DiHETE). Its anti-inflammatory effects are linked to PPARγ activation and NF-κB inhibition, differing from 17,18-EpETE’s vasodilatory role via TRPV4 channels .

Q. Which in vitro assays are most effective for preliminary screening of this compound’s bioactivity?

Common assays include:

- Anti-inflammatory activity : TNF-α/IL-6 ELISA in LPS-stimulated macrophages .

- Vasoregulatory effects : Wire myography in aortic rings .

- Epoxide stability : Incubation with recombinant sEH and quantification via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in angiogenesis across different cancer models?

Discrepancies (e.g., pro-angiogenic in endothelial cells vs. anti-angiogenic in tumor xenografts) may arise from tissue-specific receptor expression (e.g., differential EP4 receptor activation). Methodological solutions:

- Model standardization : Use isogenic cell lines and control for oxygen tension .

- Pathway inhibition : Co-treatment with EP4 antagonists (e.g., ONO-AE3-208) to isolate mechanisms .

- Multi-omics integration : Correlate RNA-seq data with metabolomic profiles to identify context-dependent pathways .

Q. What experimental designs optimize the study of this compound’s pharmacokinetics in vivo?

- Dosing strategy : Administer this compound via intraperitoneal injection (1–5 mg/kg) in C57BL/6 mice with LC-MS/MS plasma monitoring .

- Control for degradation : Co-administration with sEH inhibitors (e.g., TPPU) to stabilize epoxy metabolites .

- Tissue distribution analysis : Use radiolabeled ¹⁴C-11(12)-EpETE and autoradiography .

Q. How should researchers address variability in this compound’s effects across demographic subgroups in clinical correlations?

Stratify human plasma samples by sEH polymorphism (e.g., EPHX2 K55R variant) and EPA intake levels. Statistical approaches:

- Multivariate regression : Adjust for covariates like age, BMI, and omega-3 index .

- Meta-analysis : Pool data from cohorts with standardized LC-MS protocols to mitigate batch effects .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response in Prism).

- ANOVA with post-hoc tests : Compare means across ≥3 groups (e.g., Tukey’s HSD for endothelial migration assays) .

- Error bars : Report SEM for n ≥ 3 replicates; use SD for larger sample sizes .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

- Competitive ELISA : Pre-incubate antibodies with excess this compound or structural analogs (e.g., 14,15-EpETE) to test cross-reactivity .

- Knockout validation : Use sEH⁻/⁻ murine tissues to confirm epitope recognition .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in meta-analyses?

- Quality thresholds : Exclude studies with incomplete LC-MS/MS parameters (e.g., missing collision energies) .

- Standardized units : Normalize concentrations to ng/mg protein or pmol/g tissue .

Q. How should contradictory findings between in vitro and in vivo models of this compound’s cardioprotective effects be contextualized?

- Discuss bioavailability : In vitro models lack protein binding and hepatic metabolism .

- Address confounding factors : In vivo studies must control for diet-induced EPA fluctuations .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research?

- Deposit raw data : Share LC-MS/MS spectra in repositories like MetaboLights (Study ID MTBLSXXXX) .

- Detailed protocols : Document sEH activity assays using fluorogenic substrates (e.g., PHOME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。